molecular formula C13H19BrN4O2 B2535021 4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide CAS No. 2380167-75-7

4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide

Cat. No.: B2535021
CAS No.: 2380167-75-7
M. Wt: 343.225
InChI Key: QFYLMEZKNZSZHF-UHFFFAOYSA-N
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Description

4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a bromopyrimidine moiety linked to a piperidine ring via an ether linkage, with an isopropyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, is synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Ether Formation: The bromopyrimidine intermediate is then reacted with a piperidine derivative under basic conditions to form the ether linkage. This step often involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify the functional groups present on the piperidine or pyrimidine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

    Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites or allosteric sites on proteins, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate: This compound features a tert-butyl ester group instead of the isopropyl amide group.

    4-(5-Bromopyrimidin-2-yl)morpholine: This compound has a morpholine ring instead of a piperidine ring.

Uniqueness

4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl amide group enhances its solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-9(2)17-13(19)18-5-3-11(4-6-18)20-12-15-7-10(14)8-16-12/h7-9,11H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYLMEZKNZSZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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